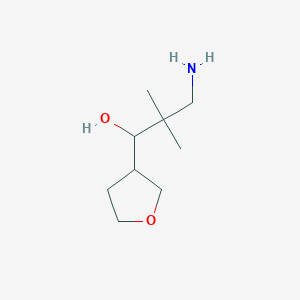

3-Amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-OL

Description

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

InChI |

InChI=1S/C9H19NO2/c1-9(2,6-10)8(11)7-3-4-12-5-7/h7-8,11H,3-6,10H2,1-2H3 |

InChI Key |

VRECOHGIZVCAJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1CCOC1)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol typically involves:

- Formation of a substituted propanol backbone bearing the dimethyl and amino groups

- Attachment or incorporation of the oxolane ring at the appropriate position

- Functional group transformations such as nucleophilic substitutions, cyclizations, and catalytic hydrogenations

The preparation routes are designed to optimize yield, minimize steps, and use readily available starting materials.

Detailed Preparation Route from Acrylonitrile and 2-Haloethanol (Based on Patent CN106366056A)

A representative and industrially scalable method involves three main steps starting from acrylonitrile and 2-haloethanol (e.g., 2-chloroethanol):

| Step | Reaction Description | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Addition Reaction between acrylonitrile and 2-haloethanol to form 2-haloethyl-2-nitrile ethyl ether | Acrylonitrile, 2-chloroethanol, base catalyst (NaOH preferred), room temperature (25 ± 5 °C), 2 hours | 2-haloethyl-2-nitrile ethyl ether (colorless oil) |

| 2 | Cyclic Condensation of the intermediate to form 3-nitrile tetrahydrofuran | Strong base catalyst (sodamide preferred), elevated basic conditions | 3-nitrile tetrahydrofuran (oxolane ring with nitrile group) |

| 3 | Catalytic Hydrogenation of nitrile to amine | Raney nickel catalyst, hydrogen atmosphere | 3-Aminomethyltetrahydrofuran (3-aminomethyl oxolane) |

This method is adaptable for the preparation of related compounds by modifying substituents or ring positions.

Adaptation for 3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol

To introduce the 2,2-dimethyl substitution on the propanol backbone, additional synthetic steps are required, typically involving:

- Starting from a suitable ketone or aldehyde precursor with geminal dimethyl groups (e.g., pinacolone derivatives)

- Nucleophilic addition or substitution to introduce the amino group at the 3-position

- Coupling or ring-closure steps to attach the oxolane ring at the 1-position

While specific published methods for this exact substitution pattern are less common, analogous strategies are employed in literature for similar aminoalcohols with cyclic substituents.

Catalysts and Conditions

| Reaction Step | Catalyst Type | Preferred Catalyst | Notes |

|---|---|---|---|

| Addition Reaction | Base catalyst | Sodium hydroxide (NaOH) | Inorganic base preferred for high yield |

| Cyclic Condensation | Alkali catalyst | Sodamide (NaNH2) | Strong base to promote ring closure |

| Catalytic Hydrogenation | Hydrogenation catalyst | Raney nickel | Effective for nitrile to amine reduction |

These catalysts are chosen for their efficiency, cost-effectiveness, and suitability for scale-up.

Comparative Table of Preparation Parameters

| Parameter | Step 1: Addition | Step 2: Cyclization | Step 3: Hydrogenation |

|---|---|---|---|

| Starting Material | Acrylonitrile + 2-chloroethanol | 2-haloethyl-2-nitrile ethyl ether | 3-nitrile tetrahydrofuran |

| Catalyst | NaOH (10 g per ~100 g acrylonitrile) | Sodamide | Raney nickel |

| Temperature | 25 ± 5 °C | Elevated basic conditions | Hydrogen atmosphere, moderate temperature |

| Reaction Time | 2 hours | Variable, until cyclization complete | Until nitrile fully reduced |

| Yield | ~59% (Step 1) | High (Step 2) | High (Step 3) |

| Product State | Colorless oil | Intermediate | Aminoalcohol product |

Notes on Industrial Applicability and Environmental Impact

- The described method uses inexpensive and readily available starting materials like acrylonitrile and 2-chloroethanol.

- The synthetic route is relatively short, involving three main steps, which reduces production complexity and cost.

- Use of catalytic hydrogenation with Raney nickel is standard for nitrile reduction and can be performed under mild conditions.

- The process generates minimal hazardous waste and is considered environmentally friendly compared to older methods involving toxic reagents.

- The method is suitable for large-scale industrial production due to its simplicity and good overall yields.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structure: Features a diethylamino group instead of the oxolan ring and primary amino group.

- Physical Properties :

- Key Difference: The diethylamino group reduces polarity compared to the oxolan substituent, likely lowering boiling points and altering solubility in polar solvents.

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol

- Structure : Aromatic dimethylphenyl group at the third carbon; lacks the oxolan ring.

- Physical Properties :

- Key Difference : The aromatic substituent increases molecular weight and may enhance lipophilicity (higher LogP) compared to the oxolan-containing compound.

3-Amino-3-(3,4-dichloro-phenyl)propan-1-ol

- Structure : Dichlorophenyl group introduces electronegative chlorine atoms.

- Physical Properties :

Research Implications

- Polarity and Solubility: The oxolan ring in the target compound likely increases water solubility compared to the diethylamino analog but less than the dichlorophenyl derivative due to chlorine’s electronegativity.

- Synthetic Utility: Steric hindrance from the 2,2-dimethyl group may slow reaction kinetics in nucleophilic substitutions, a trait shared with 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .

- Pharmacological Potential: Aromatic analogs (e.g., dimethylphenyl, dichlorophenyl) demonstrate precedence in medicinal chemistry, suggesting the oxolan derivative could be explored for CNS or antimicrobial activity .

Biological Activity

3-Amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-OL, with the CAS number 1513714-27-6, is an organic compound that has garnered attention for its potential biological activities. This compound features an amino group, a dimethyl group, and an oxolane ring, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The molecular formula of 3-Amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-OL is with a molecular weight of 173.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| CAS Number | 1513714-27-6 |

| IUPAC Name | 3-amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-ol |

Biological Activity Overview

Research into the biological activity of 3-Amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-OL has revealed several potential therapeutic properties:

1. Antimicrobial Activity

Studies have indicated that compounds similar to 3-Amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-OL exhibit antimicrobial properties. This is attributed to the presence of the amino group which can interact with bacterial cell membranes and disrupt their integrity.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes like dihydrofolate reductase (DHFR), which is crucial in folate metabolism.

3. Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter systems. Its structure allows it to interact with various receptors in the central nervous system (CNS), potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of 3-Amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-OL can be explained through its molecular interactions:

Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins or nucleic acids, influencing their function.

Hydrophobic Interactions: The oxolane ring provides hydrophobic characteristics that facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study published in MDPI evaluated various derivatives of amino alcohols for their antimicrobial efficacy against common pathogens. The results indicated that compounds with similar structures to 3-Amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-OL exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Enzyme Inhibition

Research conducted by Queener et al. demonstrated that related compounds effectively inhibited dihydrofolate reductase, suggesting potential applications in cancer therapy due to their role in folate metabolism . The mechanism involved competitive binding at the active site of the enzyme.

Comparative Analysis

To better understand the unique properties of 3-Amino-2,2-dimethyl-1-(oxolan-3-YL)propan-1-OL, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Amino-2-(oxolan-3-YL)propan-1-Ol | C9H19NO2 | Antimicrobial |

| 3-(2,2-Dimethylcyclobutanol) | C6H13NO | Neuroprotective |

| 3-Amino-2,2-dimethylcyclobutanol | C6H13NO | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.